molecular formula C10H9NO2 B2698580 methyl 1H-indole-4-carboxylate CAS No. 39830-66-5

methyl 1H-indole-4-carboxylate

Cat. No. B2698580
CAS RN: 39830-66-5
M. Wt: 175.187
InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N
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Description

“Methyl 1H-indole-4-carboxylate” is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known as 4-Methoxycarbonylindole . This compound is used as a reactant for the preparation of various substances, including tryptophan dioxygenase inhibitors, cytotoxic agents against multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine H3 antagonists, JNK3 MAP kinase inhibitors, and nucleosides .


Synthesis Analysis

While specific synthesis methods for “methyl 1H-indole-4-carboxylate” were not found in the search results, a related compound, “methyl 1H-indole-5-carboxylate”, can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

The molecular weight of “methyl 1H-indole-4-carboxylate” is 175.18 . Its SMILES string is COC(=O)c1cccc2[nH]ccc12 . The InChI key is WEAXQUBYRSEBJD-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 1H-indole-4-carboxylate” is used as a reactant in the preparation of various substances, including tryptophan dioxygenase inhibitors, cytotoxic agents against multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine H3 antagonists, JNK3 MAP kinase inhibitors, and nucleosides .


Physical And Chemical Properties Analysis

“Methyl 1H-indole-4-carboxylate” is a solid substance . Its melting point is between 68-71°C . It has an assay of 99% .

Scientific Research Applications

Conformational Analysis in Peptide Studies

Methyl 1H-indole-4-carboxylate has been used in the synthesis of novel 3,4-fused tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives help in understanding peptide structures by limiting the conformational flexibility of the side chain, important for protein research (Horwell et al., 1994).

Fluorescent and Infrared Probing

This compound emits around 450 nm with a long fluorescence lifetime, making it a promising fluorescent probe for studying protein local structure and dynamics. It also serves as an infrared probe to sense local hydration environments, a crucial aspect in biochemical studies (Liu et al., 2020).

Synthesis of N-Substituted Derivatives

Methyl 1H-indole-3-carboxylate has been efficiently synthesized via Ullmann-type intramolecular arylamination. This methodology provides a useful approach for creating N-alkylated and N-arylated derivatives, valuable in various chemical and pharmacological studies (Melkonyan et al., 2008).

Studying Local Protein Environments

Ester-derivatized indoles like methyl indole-4-carboxylate are used as spectroscopic probes to investigate local protein environments. This application is essential for understanding protein behavior and interactions in various solvents, which is fundamental in the field of biochemistry (Huang et al., 2018).

Novel Synthetic Routes

A new method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling has been developed. This process highlights an innovative approach in the synthesis of indole derivatives, contributing to the advancement of synthetic organic chemistry (Akbari & Faryabi, 2023).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives showcases an efficient procedure for creating functionalized indole derivatives. This method is significant for the rapid and efficient production of compounds with potential pharmaceutical applications (Bellavita et al., 2022).

Safety And Hazards

“Methyl 1H-indole-4-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXQUBYRSEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960395
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-indole-4-carboxylate

CAS RN

39830-66-5
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of indole-4-carboxylic acid (506 mg, 3.14 mmol) dissolved in a mixture of methanol (5 mL) and diethyl ether (10 mL) was added ethereal diazomethane until disappearance of starting acid was indicated by TLC. Anhydrous magnesium sulfate was then added and the solution filtered and concentrated in vacuo. Flash chromatography on 10 g of Merck silica gel eluted with 2:1, chloroform:hexanes, followed by 10:1, chloroform:diethyl ether afforded the title compound (540 mg, 98%).
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of indole-4-carboxylic acid (1.00 g, 6.21 mmol) in ether (60 mL) was added diazomethane (0.3M solution in ether, 24.8 mL, 7.45 mmol) and the reaction mixture was stirred for 0.5 hours at 0° C. An additional 20 mL of diazomethane solution was then added and stirring was continued for 1 hour at 0° C. The reaction mixture was quenched with formic acid (1.0 mL) and concentrated in vacuo to give 4-methoxycarbonylindole (1.1 g) as an off white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N,N-Dimethylaminopyridine (7.6 mg, 0.06 mmol) was added to a mixture of 1H-indole-4-carboxylic acid (100 mg, 0.62 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (131 mg, 0.68 mmol), and methanol (1 mL, 24.7 mmol) in dichloromethane (2 mL). The mixture was allowed to stir at room temperature overnight, then the solvent was evaporated and ethyl acetate (20 mL) was added. The solution was washed with 1 M HCl (2×15 mL), saturated sodium hydrogen carbonate (15 mL) and brine (10 mL), dried (MgSO4), filtered and evaporated to give 1H-indole-4-carboxylic acid, methyl ester (85.4 mg, 79%) as a pale yellow solid.
[Compound]
Name
N,N-Dimethylaminopyridine
Quantity
7.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 100 mL round bottomed flask was added, indole-5-carboxylic acid (3.57 g, 22.2 mmol), powdered sodium hydrogen carbonate (5.95 g, 70.83 mmol), methyl iodide (5.95 mL, 95.6 mmol) and DMF (25 mL). The mixture was stirred for 72 h under an atmosphere of nitrogen, whereupon water (20 mL) and ethyl acetate (40 mL) was added. The phases were then partitioned and the aqueous phase extracted with ethyl acetate (40 mL). The combined organics were washed with aqueous sodium hydrogen carbonate, dried (sodium sulfate) and concentrated to furnish a white solid (3.88 g, 99%). 1H NMR (400 MHz, Acetone d6, δ in ppm) 10.61 (br s, 1H), 8.38 (s, 1H), 7.81 (dd, J=8.6 and 1.5 Hz), 7.51 (1 H, d, J=8.6 Hz), 7.46 (m, 1H), 6.65-6.63 (1H, m) and 3.87 (3H, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
5.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Citations

For This Compound
39
Citations
C Lu, Q Zhang, X Chen - Synthetic Communications, 2016 - Taylor & Francis
… In the next phase of GSK126 synthesis, methyl 1H-indole-4-carboxylate 7 was hydrolyzed by NaOH to give the corresponding carboxylic acid 8 in 93% yield, and then the resulting acid …
Number of citations: 1 www.tandfonline.com
AK Ghosh, J Raghavaiah, D Shahabi… - Journal of medicinal …, 2021 - ACS Publications
… For the synthesis of active esters 7d and 7e, commercially available methyl-1H-indole-4-carboxylate 12 was treated with NaH in THF from 0 to 23 C for 1 h. Then, allyl bromide was …
Number of citations: 56 pubs.acs.org
JH Qin, MJ Luo, DL An, JH Li - Angewandte Chemie, 2021 - Wiley Online Library
… The results are attributed to the higher reactivity of 1-methyl-1H-indole than methyl 1-methyl-1H-indole-4-carboxylate or 1-methyl-1H-indole-5-carbonitrile resulting in the easier …
Number of citations: 54 onlinelibrary.wiley.com
ZL Wu, P Aryal, O Lozach, L Meijer… - Chemistry & …, 2005 - Wiley Online Library
Glycogen synthase kinase‐3 (GSK‐3) is a potential drug target for a number of human diseases. Some indigoids have been found to be potent inhibitors of GSK‐3, and individual …
Number of citations: 55 onlinelibrary.wiley.com
M Zeng, JW Xue, H Jiang, K Li, Y Chen… - The Journal of …, 2021 - ACS Publications
Exploring new protocols for efficient organic synthesis is crucial for pharmaceutical developments. The present work introduces a Pd(II)/LA-catalyzed (LA: Lewis acid) decarboxylative …
Number of citations: 10 pubs.acs.org
R Ma, YE Wang, D Xiong, J Mao - Organic Letters, 2023 - ACS Publications
… The methyl 1H-indole-4-carboxylate (1p) and methyl 1H-benzimidazole-7-carboxylate (1q) were also excellent substrates, delivering 3pa and 3qa in 77 and 90% yields, respectively. …
Number of citations: 4 pubs.acs.org
B Champciaux, C Raynaud, A Viljoen, L Chene… - Bioorganic & Medicinal …, 2021 - Elsevier
… According to a procedure described in the literature, 16 the allylation in position C-3 of methyl 1H-indole-4-carboxylate 7 is carried out in the presence of palladium (0) and triethylborane…
Number of citations: 4 www.sciencedirect.com
M Antoine, P Marchand, G Le Baut… - Journal of Enzyme …, 2008 - Taylor & Francis
… To a solution of lithium aluminium hydride (0.43 g, 11.4 mmol) in 60 mL of THF under nitrogen at 0C was added methyl 1H-indole-4-carboxylate 22 (2.0 g, 11.4 mmol). The reaction …
Number of citations: 10 www.tandfonline.com
DD Manning, CL Cioffi, A Usyatinsky… - Bioorganic & medicinal …, 2011 - Elsevier
… Mannich coupling to methyl 1-methyl-1H-indole-4-carboxylate (13) using formaldehyde and either (R)- or (S)-3-aminoquinuclidine provided aminomethyl indole 14a,b. As in the …
Number of citations: 9 www.sciencedirect.com
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
HTS campaign of the corporate compound collection resulted in a novel, oxalic acid diamide scaffold of α7 nACh receptor positive allosteric modulators. During the hit expansion, …
Number of citations: 3 www.sciencedirect.com

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